N-[(1R)-1-phenylethyl]cyclopentanamine
Description
N-[(1R)-1-Phenylethyl]cyclopentanamine is a chiral amine featuring a cyclopentane ring substituted with a (1R)-configured phenylethyl group. This compound is synthesized via reductive amination, as described in studies on structurally related amines . The (1R) stereochemistry of the phenylethyl group confers distinct optical properties, making it valuable in asymmetric synthesis and molecular recognition applications. Its structural simplicity and modularity allow for systematic modifications, enabling exploration of structure-activity relationships (SAR) in pharmacological and catalytic contexts .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.3 g/mol |
IUPAC Name |
N-[(1R)-1-phenylethyl]cyclopentanamine |
InChI |
InChI=1S/C13H19N/c1-11(12-7-3-2-4-8-12)14-13-9-5-6-10-13/h2-4,7-8,11,13-14H,5-6,9-10H2,1H3/t11-/m1/s1 |
InChI Key |
QAWCRVLOFPHFRM-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2CCCC2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 2: Optical Activity of Enantiomers
Findings :
- Enantiomers exhibit divergent optical rotations, critical for chiral resolution and enantioselective catalysis .
- The (1R) configuration in this compound may favor specific binding interactions in imprinted polymers or receptor targets .
Ring Size and Functional Group Comparisons
Table 3: Impact of Ring Size and Functional Groups
Findings :
- Electrophilic groups (e.g., cyanamide in ) enhance reactivity toward nucleophiles, unlike the parent amine .
Research Implications
- Pharmacology : Substituents like azido or pyridinyl groups () may improve target selectivity in enzyme inhibitors (e.g., FtsZ or DprE1 proteins) .
- Catalysis : The (1R) configuration in this compound could optimize ligand geometry in copper-catalyzed asymmetric reactions .
- Material Science : Steric and electronic profiles influence molecular imprinting efficiency, as seen in cyclopentane vs. cyclohexane derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
